molecular formula C32H40Cl2N2O11 B1203331 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride CAS No. 99457-12-2

9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride

Cat. No. B1203331
CAS RN: 99457-12-2
M. Wt: 699.6 g/mol
InChI Key: ZCYOZMZVADHTNV-UHFFFAOYSA-N
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Description

9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C32H40Cl2N2O11 and its molecular weight is 699.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanoparticle Interaction with DNA

One significant area of application involves studying the interaction of nanoparticles with DNA, utilizing analogs of this compound, such as epirubicin. Epirubicin shares structural similarities with the specified compound, and its interaction with DNA in the presence of nanoparticles has been investigated to understand the potential for enhanced drug delivery systems in cancer treatment. These studies are crucial for developing more efficient and targeted chemotherapy agents (Leyla Karadurmus et al., 2017).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel derivatives related to the specified compound are explored to discover new therapeutic agents with improved efficacy and reduced side effects. For instance, research into synthesizing and characterizing unknown impurities in daunorubicin hydrochloride, a drug closely related to the compound , helps in ensuring the purity and safety of chemotherapy treatments (A. Rawat et al., 2013).

Anticancer Drug Development

Another critical application is in the development of anticancer drugs. The structural modification of anthracene-9,10-dione derivatives, which are structurally related to the specified compound, aims to discover new anticancer agents. This research focuses on understanding how different substitutions on the anthracene-9,10-dione core can affect the compound's biological activity and its potential use as a cancer therapeutic agent (J. O. Morley et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its exact properties and activities. If it has interesting biological activity, it could be a candidate for drug development. Alternatively, if it has unique physical or chemical properties, it could find uses in materials science or other areas of chemistry .

properties

IUPAC Name

9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)19(33)9-22(42-12)44-21-8-17-18(11-32(21,14(3)35)45-23-10-20(34)27(37)13(2)43-23)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,19-23,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOZMZVADHTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC3=C(CC2(C(=O)C)OC4CC(C(C(O4)C)O)N)C(=C5C(=C3O)C(=O)C6=CC=CC=C6C5=O)O)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912699
Record name 2-Acetyl-3-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99457-12-2
Record name 9-O-Daunosaminyl-4-demethoxydaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099457122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-3-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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